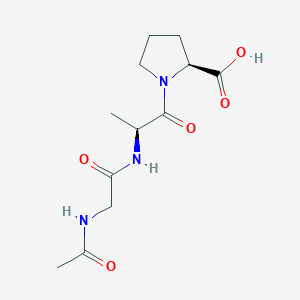

N-Acetylglycyl-L-alanyl-L-proline

Description

Properties

CAS No. |

61430-06-6 |

|---|---|

Molecular Formula |

C12H19N3O5 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1 |

InChI Key |

SIIXYIRNFNHQAG-CBAPKCEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetylglycyl L Alanyl L Proline and Its Structural Analogs

Chemo-Synthetic Strategies for Oligopeptide Assembly

The chemical synthesis of peptides can be broadly categorized into solution-phase and solid-phase methods. openaccessjournals.comnih.gov These strategies rely on the sequential addition of amino acids, a process that requires the careful use of protecting groups to prevent unwanted side reactions. jpt.com

Refined Solution-Phase Synthesis Protocols

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogeneous solution. slideshare.net This classical approach allows for the purification of intermediates at each step, which can be advantageous for producing high-purity peptides. nih.gov For the synthesis of a tripeptide like N-Acetylglycyl-L-alanyl-L-proline, the process would involve the stepwise coupling of protected amino acid derivatives. google.com A common strategy involves starting with the C-terminal amino acid, in this case, L-proline, and sequentially adding the subsequent amino acids. For shorter peptides, solution-phase synthesis is often the preferred method. nih.gov

A typical solution-phase synthesis might involve:

Protection of the amino group of L-alanine and the carboxyl group of L-proline.

Coupling of the protected L-alanine and L-proline using a coupling reagent.

Deprotection of the N-terminus of the resulting dipeptide.

Coupling with N-acetylglycine to form the protected tripeptide.

Final deprotection to yield this compound.

Innovations in Solid-Phase Peptide Synthesis Applicable to N-Acetylated Sequences

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the most widely used method for peptide synthesis. openaccessjournals.comnih.gov This technique involves attaching the first amino acid to a solid support (resin) and then sequentially adding the subsequent amino acids. openaccessjournals.com The growing peptide chain remains attached to the resin throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be washed away. nih.gov

For N-acetylated sequences like this compound, the N-terminal acetylation is typically performed as the final step before cleavage from the resin. nih.gov A recently developed, highly efficient N-acetylation method for solid-phase synthesis utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate at room temperature, leading to high yields. rsc.org

Modern SPPS often employs automated synthesizers, including those with microwave assistance, which can significantly accelerate the synthesis process. nih.gov The choice between different SPPS strategies often depends on the specific peptide sequence and desired complexity. openaccessjournals.com

Efficacy of Coupling Reagents and Orthogonal Protecting Group Chemistries

The formation of the peptide bond is a critical step in peptide synthesis and is facilitated by coupling reagents. jpt.combachem.com These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the next amino acid. jpt.com The choice of coupling reagent is crucial as it directly impacts yield, purity, and the extent of side reactions like racemization. jpt.comresearchgate.net

Common classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt).

Phosphonium salts: like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP). bachem.com

Uronium/Aminium salts: such as HBTU, HATU, and COMU. jpt.combachem.com COMU, in particular, has shown excellent coupling efficiency and a favorable safety profile. bachem.comacs.org

The following table provides a comparison of commonly used coupling reagents in peptide synthesis:

Table 1: Comparison of Common Coupling Reagents| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective, suitable for routine synthesis. researchgate.net |

| Phosphonium Salts | PyBOP, BOP | Effective for challenging couplings, though BOP produces a carcinogenic byproduct. bachem.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | High efficiency, reduced racemization, suitable for microwave-assisted SPPS. bachem.com |

For more complex syntheses, additional protecting groups that are labile under different conditions, such as Alloc (allyloxycarbonyl) or Dde, may be employed. acs.org The p-Nitrobenzyloxycarbonyl (pNZ) group is another example of a protecting group that is orthogonal to both Boc and Fmoc chemistries. ub.edu This orthogonality allows for specific modifications, such as side-chain derivatization or peptide cyclization, while the peptide is still attached to the resin. nih.goviris-biotech.de

Biocatalytic and Stereoselective Preparation Routes

Biocatalytic methods offer an environmentally friendly alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. rhhz.netfrontiersin.org

Enzyme-Mediated Peptide Bond Formation and Chiral Control

Enzymes, particularly proteases and engineered ligases, can catalyze the formation of peptide bonds. rhhz.netfrontiersin.org This process can occur through two main mechanisms: a thermodynamically controlled reverse of proteolysis or a kinetically controlled aminolysis of a peptide ester. rhhz.net While proteases are abundant, true peptide ligases are rare. rhhz.net Enzymes like sortase A and engineered subtilisin variants (e.g., omniligase-1) have been successfully used for peptide ligation. rhhz.netfrontiersin.org

A key advantage of enzymatic synthesis is the inherent chiral control, minimizing racemization. rhhz.net The efficiency and selectivity of enzyme-catalyzed peptide synthesis can be influenced by factors such as the choice of enzyme, pH, N-terminal protecting group, and ionic strength of the solution. nih.gov For instance, the selectivity of chymotrypsin-catalyzed synthesis of a dipeptide was significantly improved by optimizing these parameters. nih.gov

Microbial Fermentation and Enzymatic Derivatization for Precursors, such as N-acyl-L-proline acylase

Microbial fermentation is a powerful tool for producing amino acids and their derivatives, which can serve as precursors for peptide synthesis. nih.gov For example, L-proline can be produced through fermentation processes. Furthermore, enzymes like N-acyl-L-amino acid synthases can catalyze the formation of N-acyl-amino acids, which are important intermediates. nih.gov

N-acyl-L-proline acylases are enzymes that can be involved in the synthesis or hydrolysis of N-acylated proline derivatives. While much of the research on AHL acylases focuses on their role in quorum quenching by degrading N-acylhomoserine lactones, these enzymes are part of the Ntn hydrolase superfamily, which can cleave amide bonds in N-acylated compounds. nih.gov The biological synthesis of N-acyl-L-amino acids often involves the activation of fatty acids to acyl-phosphates or acyl-Coenzyme A thioesters, followed by condensation with the amino acid. nih.gov This enzymatic approach provides a green alternative to chemical acylation methods. nih.gov

Stereoselective Synthesis of Alanine- and Proline-Containing Dipeptides

The stereoselective synthesis of the L-alanyl-L-proline (Ala-Pro) backbone is a critical step in the construction of the target tripeptide. Classical dipeptide synthesis is a well-established route, which involves the coupling of the two amino acids as protected derivatives, followed by the removal of these protecting groups. google.com For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl (B1604629) ester of L-proline using dicyclohexylcarbodiimide as a coupling agent. The subsequent removal of the N-(t-butoxycarbonyl) group with trifluoroacetic acid and cleavage of the benzyl ester through hydrolysis yields the L-alanyl-L-proline dipeptide. google.com

Another advanced method involves the catalytic hydrogenation of an N-(2-iminopropionyl)-L-proline intermediate. This process is conducted in the presence of a metal hydrogenolysis catalyst at a pH below approximately 4 to stereoselectively produce L-alanyl-L-proline. google.com The synthesis of proline analogs often employs strategies like diastereoselective alkylations of proline esters. nih.gov The stereochemical outcome of such reactions can be highly dependent on the choice of N-protecting group and the alkylating agent used. nih.gov Furthermore, stereoselective cycloaddition reactions have been developed to create polysubstituted proline derivatives, which can then be incorporated into dipeptides. nih.gov These methods underscore the importance of precise control over reaction conditions to achieve the desired stereochemistry, which is fundamental to the biological activity of the final peptide.

Precursor-Based Elongation and Functionalization Approaches

Building upon a dipeptide foundation, precursor-based strategies allow for the efficient elongation and functionalization to yield the final N-acetylated tripeptide.

Chemoselective Ligation Employing N-Capped Peptide Thioacids and Aminonitriles

Recent advancements in peptide synthesis have introduced powerful chemoselective ligation methods that can be applied to the formation of this compound. One such method utilizes the coupling of N-acylated peptide thioacids with aminonitriles in water. ucl.ac.ukbohrium.com This strategy is highly selective and tolerates all 20 proteinogenic amino acids. researchgate.netkcl.ac.uknih.gov

A key feature of this methodology is the N-acylation of the precursor, which serves two critical functions: it activates the peptide precursor for a biomimetic N-to-C peptide ligation and stabilizes the resulting peptide product. ucl.ac.ukresearchgate.netkcl.ac.uknih.gov In the context of synthesizing this compound, an N-acetylglycine thioacid could be reacted with an L-alanyl-L-proline aminonitrile. This approach circumvents the need for harsh conditions and is compatible with aqueous environments at neutral pH. ucl.ac.ukbohrium.comresearchgate.net The use of prebiotically plausible molecules like hydrogen sulfide (B99878) and thioacetate (B1230152) further underscores the robustness of this ligation chemistry. researchgate.netnih.gov The high chemoselectivity of this aminonitrile ligation ensures that the desired α-peptide bond is formed efficiently. ucl.ac.ukbohrium.com

| Ligation Component 1 | Ligation Component 2 | Key Features | Reference |

| N-Acetylglycine Thioacid | L-alanyl-L-proline Aminonitrile | Chemoselective, High-yielding, Aqueous conditions, N-acylation activates precursor | ucl.ac.ukresearchgate.net |

| N-Capped Peptide Thioacid | Aminonitrile | Tolerates all 20 proteinogenic amino acids, Operates at neutral pH | bohrium.comkcl.ac.uknih.gov |

Post-Synthetic Modifications and Derivatization for Research Probes

Once the core peptide this compound is synthesized, it can be further modified to create valuable research probes. Post-synthetic modifications (PSMs) are chemical alterations made to a peptide after its initial synthesis. abyntek.com These modifications can introduce specific functionalities for studying biological processes. abyntek.cominnovagen.com

Common strategies include conjugation, where molecules like fluorophores or biotin (B1667282) are attached to the peptide. abyntek.com This can be achieved through various chemical reactions, including amide coupling or click chemistry. abyntek.com For instance, a fluorescent tag could be attached to the N-terminus or a suitable side chain to allow for visualization of the peptide's interactions within a biological system.

Another approach involves the site-specific modification of amino acid residues. nih.gov For example, transition metal-catalyzed reactions, such as palladium-catalyzed allylation of cysteine residues, can introduce biophysical probes like affinity handles. nih.govacs.org While the target peptide lacks cysteine, similar principles of chemoselective modification can be applied to other residues or the peptide termini. nih.gov These derivatization techniques transform the peptide into a tool for probing protein functions and interactions. nih.govadvancedsciencenews.com

| Modification Type | Purpose/Application | Example Reagents/Techniques | Reference |

| Conjugation | Introduce specific properties (e.g., fluorescence) | Fluorophores, Biotin, Click Chemistry, Amide Coupling | abyntek.com |

| Labeling | Create probes for biological assays | Fluorescent tags, Affinity handles | acs.org |

| Site-Specific Modification | Functionalize specific amino acid residues | Palladium-catalyzed allylation (for Cys), Termini modification | nih.govacs.org |

| Post-Translational Modifications (PTMs) | Mimic natural protein modifications | Phosphorylation, Methylation, Acetylation | abyntek.cominnovagen.com |

Process Optimization and Analytical Validation in Peptide Synthesis

Kinetic and Thermodynamic Control of Reaction Pathways

Optimizing the synthesis of this compound requires a deep understanding of the kinetic and thermodynamic principles governing peptide bond formation. researchgate.net Peptide synthesis can be governed by either thermodynamic or kinetic control. researchgate.net

Thermodynamic control is equilibrium-based and often dominates in enzyme-catalyzed ligations or in organic media with low water content, which shifts the equilibrium toward synthesis. researchgate.net

Kinetic control is achieved by using activated precursors, such as esters or thioesters of the C-terminal carboxylate, which have a good leaving group. This approach relies on the rapid and irreversible formation of the peptide bond, outcompeting side reactions like hydrolysis. researchgate.net

In solid-phase peptide synthesis (SPPS), the pre-activation of amino acids is a critical step where kinetic control is essential. acs.org The coupling of an activated amino acid ester is designed to be much faster than its formation, preventing the accumulation of reactive intermediates that could lead to impurities. acs.org Developing mechanistic kinetic models for these reactions allows for the prediction of optimal conditions to maximize yield and minimize side products. acs.org Furthermore, understanding the thermodynamics and kinetics of peptide self-assembly can be crucial, as aggregation can compete with the desired reaction pathway. acs.orgnih.gov By carefully controlling factors like temperature, solvent, and reagent concentration, chemists can steer the reaction along the desired kinetic pathway to the thermodynamically stable peptide product, avoiding kinetically trapped states or unwanted side products. acs.org

Diastereomeric Purity Enhancement and Impurity Profiling

The synthesis of peptides such as this compound demands stringent control over stereochemistry to ensure the desired biological activity and to meet regulatory standards. The presence of two chiral centers, one in the L-alanyl residue and one in the L-prolyl residue, makes the peptide susceptible to racemization, which can lead to the formation of diastereomeric impurities.

Enhancement of Diastereomeric Purity

Racemization is a significant challenge in peptide synthesis, particularly during the activation step of the carboxylic acid group of an amino acid. peptide.com While the proline residue itself is a secondary amine and generally less prone to racemization at its α-carbon, the preceding amino acid (L-alanine in this case) can be susceptible to epimerization. peptide.com However, under certain conditions, such as coupling with specific esters, even proline can undergo racemization. nih.gov

Several strategies are employed to minimize the formation of diastereomers:

Coupling Reagents: The choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used to suppress racemization by forming active esters that react faster with the amine component than they epimerize. peptide.comhighfine.com However, it has been noted that in specific contexts, such as the coupling of Boc-amino acids to proline phenacyl esters, HOBt can paradoxically increase racemization. nih.gov Therefore, the selection of the coupling system must be carefully optimized for the specific peptide sequence.

Reaction Conditions: The reaction solvent and base can influence the extent of racemization. Non-polar solvents and weaker, sterically hindered bases are generally preferred. For instance, using the carbodiimide (B86325) method in dichloromethane (B109758) has been shown to result in minimal racemization compared to reactions in dimethylformamide. nih.gov

Protection Strategy: In solid-phase peptide synthesis (SPPS), using 2-chlorotrityl chloride resin is often preferred when proline is one of the first two residues, as its steric bulk can inhibit side reactions like diketopiperazine formation, which is prevalent in Fmoc-based strategies. peptide.com

Impurity Profiling

A comprehensive impurity profile is essential for the quality control of synthetic this compound. This involves identifying and quantifying impurities that may arise during synthesis. These can be process-related (e.g., from incomplete reactions or side reactions) or product-related (e.g., degradation products). lcms.czwaters.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary technique for this purpose, as it allows for both separation and identification of impurities based on their mass-to-charge ratio. lcms.czthermofisher.com

Potential impurities for this compound include diastereomers, deletion peptides (where one or more amino acids are missing), and peptides with incomplete N-terminal acetylation.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Description |

| N-Acetylglycyl-D-alanyl-L-proline | Ac-Gly-d-Ala-Pro-OH | C₁₂H₁₉N₃O₅ | 285.1325 | Diastereomer resulting from racemization of the alanine (B10760859) residue. |

| N-Acetylglycyl-L-alanyl-D-proline | Ac-Gly-Ala-d-Pro-OH | C₁₂H₁₉N₃O₅ | 285.1325 | Diastereomer resulting from racemization of the proline residue. |

| Glycyl-L-alanyl-L-proline | Gly-Ala-Pro-OH | C₁₀H₁₇N₃O₄ | 243.1219 | Deletion of the N-terminal acetyl group. |

| N-Acetylglycyl-L-proline | Ac-Gly-Pro-OH | C₉H₁₄N₂O₄ | 214.0954 | Deletion of the alanine residue. |

| L-Alanyl-L-proline | Ala-Pro-OH | C₈H₁₄N₂O₃ | 186.1004 | Deletion of the N-acetylglycyl moiety. copernicus.org |

Chromatographic and Spectroscopic Methods for Reaction Monitoring and Product Isolation

The analysis and purification of this compound rely on a combination of advanced chromatographic and spectroscopic techniques to ensure the final product's identity, purity, and structural integrity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both monitoring the progress of the peptide synthesis and for the isolation and purification of the final product.

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be analyzed by analytical HPLC to track the consumption of starting materials and the formation of the desired peptide. This allows for the optimization of reaction times and conditions.

Product Isolation: Preparative Reversed-Phase HPLC (RP-HPLC) is the standard method for purifying the crude peptide. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the components. thermofisher.com

Purity Assessment and Chiral Analysis: Analytical HPLC is used to determine the purity of the final product. To resolve diastereomers, specialized chiral stationary phases (CSPs) may be required. chromatographytoday.comsigmaaldrich.com Alternatively, derivatization of the peptide or its constituent amino acids with a chiral reagent followed by analysis on a standard achiral column can be performed. impactfactor.orgsigmaaldrich.com

Table 2: Typical RP-HPLC Conditions for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 2.1-4.6 mm i.d., 3.5-5 µm particle size | C18, >20 mm i.d., 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 20-30 minutes | Optimized based on analytical run |

| Flow Rate | 0.5-1.5 mL/min | >20 mL/min |

| Detection | UV at 214 nm and 280 nm | UV at 220 nm and 280 nm |

| Column Temperature | 25-40 °C | Ambient |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): Often coupled directly with HPLC (LC-MS), mass spectrometry provides crucial information on the molecular weight of the peptide. It confirms the mass of the final product and is instrumental in identifying the masses of impurities, which aids in their structural characterization. shodex.comacs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of the synthesized peptide. bruker.com

¹H NMR: Provides information on the number and environment of protons. It can confirm the presence of the N-acetyl group (singlet around 2.0 ppm), the methyl group of alanine (doublet around 1.4 ppm), and the characteristic protons of the proline ring.

¹³C NMR: Shows the signals for all unique carbon atoms, including the carbonyl carbons of the peptide bonds and the acetyl group, and the distinct carbons of the amino acid side chains. For proline-containing peptides, the chemical shifts of the β- and γ-carbons of the proline ring are sensitive to the cis/trans conformation of the Xaa-Pro peptide bond. acs.org

2D NMR Techniques: Experiments like COSY, TOCSY, and HSQC can be used to assign all proton and carbon signals and confirm the connectivity of the amino acid sequence. NOESY or ROESY experiments can provide information about the peptide's solution-state conformation, including the cis/trans isomerism of the Ala-Pro bond. copernicus.orgnih.gov

Compound Reference Table

Conformational Analysis and Structural Dynamics of N Acetylglycyl L Alanyl L Proline

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are paramount in defining the conformational preferences of peptides in solution and the solid state. These methods provide detailed insights into the backbone and side-chain geometries, as well as the dynamics of conformational exchange.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Assignments

Multidimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For N-Acetylglycyl-L-alanyl-L-proline, a combination of 2D NMR experiments such as COSY, TOCSY, and NOESY would be employed to assign the proton and carbon resonances of the backbone and side chains.

The analysis of a related peptide, (Gly-Pro-Gly-Gly-Ala)6-Gly, derived from flagelliform silk, demonstrates the utility of solid-state NMR in characterizing peptides with similar residues. nih.gov In such studies, two-dimensional spin-diffusion solid-state NMR spectra of 13C-labeled samples can reveal the local structure. nih.gov The interpretation of these spectra often relies on comparing experimental data with spectra calculated based on assumed torsion angles from structural models, such as the beta-spiral structure, or statistical distributions from protein databases. nih.gov

For this compound, the proline residue's unique structure, lacking an amide proton, makes specific NMR experiments tailored for proline-containing peptides particularly valuable. pitt.edu The chemical shifts of the proline's 15N and 13C nuclei are sensitive to the cis/trans isomerization of the X-Pro peptide bond, a key conformational feature. pitt.edursc.org Computational studies on Ac-Pro-NHMe, a proline-containing dipeptide model, have shown that the trans,trans-IId conformer in a down-puckered γ-turn-like structure is the most populated in the isolated phase. rsc.org In solution, however, the conformational equilibrium is sensitive to the solvent, with a mixture of polyproline II and α-helix-like conformers being present in polar solvents. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Peptides Containing Glycine (B1666218), Alanine (B10760859), and Proline Residues (Note: These are typical chemical shift ranges and can vary based on solvent, temperature, and peptide conformation. Specific data for this compound is not available and is based on general knowledge of peptide NMR.)

| Proton | Glycine | Alanine | Proline |

| NH | ~8.3 ppm | ~8.2 ppm | - |

| Hα | ~3.9 ppm | ~4.3 ppm | ~4.4 ppm |

| Hβ | - | ~1.4 ppm | ~2.0 ppm (β, β') |

| Hγ | - | - | ~1.9 ppm (γ, γ') |

| Hδ | - | - | ~3.5 ppm (δ, δ') |

Vibrational Spectroscopy (Infrared and Raman) for Amide Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the secondary structure of peptides by probing the vibrational modes of the amide bonds (Amide I, II, and III bands). The frequencies of these bands are sensitive to the peptide backbone conformation (α-helix, β-sheet, turns, and random coil) and hydrogen bonding patterns.

For this compound, the Amide I band (primarily C=O stretching) is expected to be a key indicator of its conformational state. Theoretical studies on polyglycine peptides have shown that the Amide I peak position can differentiate between α-helical and β-sheet structures. mdpi.com In the context of proline-containing peptides, the vibrational frequencies can also reflect the cis/trans isomerization of the proline peptide bond.

A study on the d-Ala-l-Pro-Gly-d-Ala model peptide utilized Raman and Raman Optical Activity (ROA) spectroscopy, combined with density functional theory (DFT) computations, to investigate the conformational flexibility of the Pro-Gly motif. acs.orgacs.org The results indicated that while the loop conformation of the Pro-Gly core is not inherently stable in a vacuum, the propensity to form β-hairpin loops is an intrinsic property in an aqueous environment. acs.orgacs.org This highlights the importance of the solvent in dictating the conformational preferences of such peptides.

Table 2: Typical Amide I Vibrational Frequencies for Different Secondary Structures (Note: These are general ranges and the exact frequencies for this compound would depend on its specific conformation and environment.)

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1655 |

Chiroptical Spectroscopy (Circular Dichroism) for Secondary Structure Probing

Circular Dichroism (CD) spectroscopy is a highly sensitive method for examining the secondary structure of peptides in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different secondary structural elements.

For this compound, the presence of the Pro-Gly sequence is known to often induce β-hairpin-like turns. acs.org The CD spectrum of such a structure would be expected to differ significantly from that of a random coil or a helical conformation. Studies on proline-containing peptides have shown that the CD spectrum is sensitive to the length of the peptide and the presence of other amino acids. researchgate.net For example, the substitution of glycine for proline in proline undecamers reduces the rotational strength of the characteristic polyproline II (PPII) helix spectrum. researchgate.net

The CD spectra of short alanine-rich peptides have also been extensively studied, revealing characteristic bands for helical structures. nih.gov The interplay of the Gly, Ala, and Pro residues in this compound would likely result in a unique CD spectrum reflecting its preferred solution conformation, which could be a blend of canonical structures or a more disordered state.

Advanced Diffraction and Scattering Methodologies

While spectroscopic methods provide invaluable information about the average structure and dynamics in solution or in amorphous solids, diffraction and scattering techniques can yield high-resolution three-dimensional structures in the crystalline state or in solution.

X-ray Crystallography for Solid-State Conformation Elucidation

X-ray crystallography is the gold standard for determining the precise atomic-level structure of molecules in the solid state. A successful crystallization of this compound would provide definitive information about its bond lengths, bond angles, and torsion angles in the crystal lattice. This would reveal the preferred solid-state conformation, including the pucker of the proline ring and the cis/trans state of the peptide bonds.

While a crystal structure for this compound is not publicly available, studies on related peptides provide insights into the likely structural motifs. For instance, the crystal structure of the collagen model peptide (Pro-Hyp-Gly)10, where the fifth Gly is replaced by Ala, reveals details of a triple helical structure. nd.edu Furthermore, crystallographic studies of various designed peptides containing proline have elucidated different types of β-turns and helical structures, stabilized by intramolecular hydrogen bonds. iisc.ac.in Computational studies on Ac-Xaa-Pro-NHMe dipeptides have shown a general conformational preference for trans-down > trans-up > cis-down > cis-up puckered dipeptides. nih.gov

Solution-Phase Structural Investigations, such as Neutron Diffraction in Aqueous Environments

Neutron diffraction offers a unique advantage over X-ray crystallography in its ability to locate hydrogen (and deuterium) atoms with high precision. This is particularly important for peptides, where hydrogen bonding plays a critical role in defining the secondary and tertiary structure. A neutron diffraction study of this compound in an aqueous solution would provide unparalleled detail about the peptide's hydration shell and the specific water molecules involved in hydrogen bonding with the peptide backbone and side chains.

While no neutron diffraction data exists for this compound, the technique has been successfully applied to other biological macromolecules to understand solvent interactions and the role of hydrogen bonds in maintaining structure and function. Such a study on this tripeptide would offer a comprehensive picture of its conformational dynamics and interactions in a biologically relevant aqueous environment.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for exploring the conformational space of peptides, providing a level of detail that is often inaccessible through experimental techniques alone. For this compound, these approaches have been instrumental in characterizing its dynamic nature.

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and energetics of different conformations of this compound. These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide accurate descriptions of molecular geometries, charge distributions, and the relative energies of various conformational states. For instance, QM calculations can precisely determine the bond lengths, bond angles, and dihedral angles that define the lowest energy conformations of the peptide.

Studies on analogous N-acetylated proline derivatives have demonstrated the utility of QM methods in understanding the intrinsic conformational preferences of the proline ring and the energetics of peptide bond isomerization. For this compound, these calculations would reveal how the electronic properties of the glycyl and alanyl residues influence the proline ring puckering and the stability of the cis and trans isomers of the alanyl-proline peptide bond.

Table 1: Representative Data from Quantum Mechanical Calculations on Proline-Containing Peptides

| Parameter | Value | Significance |

| Relative Energy of cis vs. trans Isomer | Varies with solvent model | Indicates the intrinsic preference for one isomer over the other. |

| Proline Ring Pucker Energy Barrier | ~2-4 kcal/mol | Defines the flexibility of the pyrrolidine (B122466) ring. |

| Charge Distribution on Amide Bonds | Asymmetric | Influences electrostatic interactions and hydrogen bonding potential. |

Note: This table represents typical data obtained from QM calculations on similar proline-containing peptides, as specific data for this compound is not available in the public domain.

Molecular Dynamics Simulations for Conformational Ensemble Exploration

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound in a solvated environment. By simulating the atomic motions over time, MD can explore the vast conformational space accessible to the peptide, identifying the most populated conformational states and the transitions between them. These simulations have shown that proline-containing peptides exhibit significant flexibility, with the backbone and side chains undergoing constant fluctuations.

Free Energy Calculations for Peptide Bond Isomerization, including cis/trans isomerization of proline

The isomerization of the peptide bond preceding a proline residue is a critical conformational change that can significantly impact the structure and function of peptides and proteins. The energy barrier for this cis/trans isomerization is relatively high, making it a slow process on the timescale of many biological events.

Free energy calculation methods, such as umbrella sampling and metadynamics, are used in conjunction with MD simulations to quantify the free energy barrier of this isomerization process. These calculations provide a detailed understanding of the transition state and the relative populations of the cis and trans isomers at equilibrium. For this compound, the free energy profile of the alanyl-proline peptide bond isomerization is a key determinant of its conformational dynamics.

Table 2: Illustrative Free Energy Data for Proline Isomerization

| Parameter | Illustrative Value | Method of Determination |

| Free Energy Barrier (trans to cis) | ~15-20 kcal/mol | Umbrella Sampling/Metadynamics |

| Equilibrium cis Population | 10-30% in aqueous solution | Integration of Free Energy Profile |

Note: These values are representative of proline-containing peptides and are used for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

In Silico Prediction of Peptide-Ligand Interactions

Understanding how this compound might interact with other molecules, such as proteins or small organic ligands, is crucial for elucidating its potential biological roles. In silico methods, including molecular docking and binding free energy calculations, are employed to predict the binding modes and affinities of such interactions.

These computational techniques can screen virtual libraries of compounds to identify potential binding partners for the tripeptide. The conformational flexibility of this compound, particularly the cis/trans isomerization of the proline residue, is a critical factor to consider in these predictions, as different conformers may exhibit distinct binding properties.

Biological Activities and Molecular Mechanisms of N Acetylglycyl L Alanyl L Proline and Its Peptide Scaffolds

Enzymatic Inhibition and Substrate Mimicry

There is no specific information in the scientific literature regarding the enzymatic inhibition profile or substrate mimicry of N-Acetylglycyl-L-alanyl-L-proline against chymotrypsin (B1334515), matrix metalloproteases (MMPs), or metallo-β-lactamases (MBLs). Research on related but distinct N-acetylated peptides, such as N-acetyl-proline-glycine-proline (Ac-PGP), has shown chemoattractant activity and the ability to stimulate the release of MMP-9 from neutrophils. However, these findings cannot be directly extrapolated to this compound.

Investigation of Protease Inhibition Profiles and Selectivity

No studies were found that investigated the inhibitory effects or selectivity of this compound on chymotrypsin, MMPs, or MBLs. While the inhibition of these proteases by various other peptide and non-peptide molecules is a broad area of research, specific data for the requested compound is absent. For instance, studies on other peptidyl chloroalkanes have detailed their mechanism of chymotrypsin inactivation, but these are structurally distinct from this compound.

Structure-Activity Relationship (SAR) Studies for Enzyme Binding

Due to the lack of research on the interaction of this compound with any enzymes, no structure-activity relationship (SAR) studies have been published. SAR studies require a series of related compounds and their corresponding biological activities to determine the chemical features responsible for their effects, which is not available for this specific peptide.

Kinetic Characterization of Enzyme-Peptide Interactions

There is no data available on the kinetic characterization, such as determining inhibition constants (Kᵢ) or catalytic efficiency (kcat/Km), for the interaction of this compound with chymotrypsin, MMPs, or MBLs. Kinetic studies on chymotrypsin with other N-acetyl-L-phenylalanyl peptides have been performed to understand the effect of the leaving group on catalytic efficiency, but this does not provide information about this compound.

Preclinical Mechanistic Studies and Assays in Research Models

The biological importance of L-proline and its metabolic pathways has led to its investigation in various preclinical models to understand its functional roles and potential as a therapeutic target.

Application in Cell-Based Assays for Functional Characterization, including cell viability and phenotypic profiling in models like porcine trophectoderm cells or cancer cell lines

Cell-based assays are fundamental in characterizing the functional effects of molecules like L-proline. In porcine trophectoderm (pTr2) cells, a model for placental development, L-proline supplementation has been shown to enhance cell viability. nih.govmdpi.comresearchgate.net Specifically, concentrations of 0.5 and 1.0 mmol/L L-proline increased cell viability, suggesting a role in promoting placental cell growth. nih.govmdpi.com This effect is linked to the activation of the mTORC1 signaling pathway and modulation of the intracellular redox environment. nih.govnih.govmdpi.com

In the context of cancer, L-proline metabolism is increasingly recognized as a critical factor in tumor growth and proliferation. frontiersin.orgnih.govnih.gov Many cancer cell lines exhibit a dependency on exogenous proline for their growth and survival. nih.gov For example, the knockdown of PYCR1, an enzyme in the proline biosynthesis pathway, has been shown to impair proliferation in kidney cancer and non-small cell lung carcinoma cell lines. nih.gov Furthermore, proline derived from the degradation of collagen in the tumor microenvironment can support the proliferation of pancreatic cancer cells. nih.gov These findings highlight the potential of targeting proline metabolism as a therapeutic strategy in cancer.

Investigation in Organismal Models for Biological Efficacy, such as parasitic models where L-proline is critical

The essential role of L-proline extends to various organisms, including parasites, where it is often critical for survival, differentiation, and infectivity. frontiersin.orgnih.gov In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, L-proline is a vital energy source and plays a key role in the parasite's life cycle. nih.govresearchgate.net It is involved in the differentiation of the parasite into its infective forms and is crucial for the invasion of host cells. nih.govresearchgate.netnih.gov The parasite's reliance on proline for energy metabolism and stress resistance makes the enzymes and transporters involved in proline metabolism potential drug targets. nih.gov For instance, inhibiting proline uptake has been shown to diminish the parasite's ability to tolerate stress and complete its infection cycle. nih.gov

Similarly, in other parasitic organisms, proline metabolism is essential for processes such as translocation across host barriers and adaptation to the host environment. nih.govmalariaworld.org The significant role of proline in these pathogens underscores the importance of studying its metabolic pathways to identify novel therapeutic interventions.

Development of Biochemical Probes for Target Identification

To further elucidate the roles of L-proline and its metabolic enzymes in various biological processes, the development of specific biochemical probes is crucial. nih.gov These chemical tools are small molecules designed to potently and selectively interact with a specific protein target, allowing for the interrogation of its function in a cellular context. nih.gov

For targeting proline metabolism, the development of inhibitors for enzymes like PRODH and PYCR is a major focus. nih.gov Such inhibitors would serve as valuable research tools to study the intricacies of the proline-P5C cycle and its impact on cancer cell survival, proliferation, and metastasis. nih.gov Moreover, these molecular probes could act as lead compounds for the development of novel cancer therapies that target the metabolic vulnerabilities of tumor cells. nih.gov The identification of specific inhibitors for proline transporters is another promising strategy, as demonstrated in the context of anti-parasitic drug development. nih.gov The creation of these probes relies on a deep understanding of the structure and reaction mechanisms of the target proteins. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Acetylglycyl-L-alanyl-L-proline, and what analytical methods validate its purity?

- Synthesis : Solid-phase peptide synthesis (SPPS) is the primary method. Steps include:

- Sequential coupling of Fmoc-protected amino acids (e.g., L-proline, L-alanine, glycine) to a resin.

- Use of coupling agents like HBTU/HOBt in DMF for activation .

- Final cleavage from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) to release the peptide .

- Characterization :

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 214 nm) to assess purity. Mobile phases: water/acetonitrile with 0.1% TFA .

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., C₁₀H₁₆N₃O₄, expected [M+H]⁺ = 260.2) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage :

- Lyophilized powder: Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation .

- Solutions: Prepare in sterile buffers (e.g., PBS) and store at 4°C for short-term use; avoid freeze-thaw cycles .

- Safety :

- Use PPE (gloves, lab coat) to minimize skin/eye contact. In case of exposure, follow OSHA HCS guidelines (e.g., flush eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can coupling efficiency during SPPS be optimized for this compound?

- Challenges : Steric hindrance from acetylated glycine or proline residues may reduce coupling yields.

- Solutions :

- Use double coupling protocols with excess activated amino acids (3× molar equivalents).

- Incorporate microwave-assisted synthesis (50°C, 20 W) to enhance reaction kinetics .

- Monitor completion via Kaiser test (ninhydrin) or FT-IR for unreacted amines .

Q. What experimental strategies address stability discrepancies of this compound in biological assays?

- Instability Factors :

- pH sensitivity: Degrades rapidly in alkaline conditions (pH > 8.0).

- Proteolytic cleavage: Susceptible to proline-specific enzymes (e.g., prolyl endopeptidases) .

- Mitigation :

- Use buffered systems (pH 6.0–7.4) with protease inhibitors (e.g., AEBSF) in cell-based assays .

- Conduct stability studies via LC-MS to identify degradation products .

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity?

- NIH Guidelines Compliance :

- Include positive/negative controls (e.g., known enzyme inhibitors for enzymatic assays).

- Use ≥3 biological replicates and blinded data analysis to minimize bias .

Methodological Challenges & Solutions

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Potential Causes :

- Variability in assay conditions (e.g., buffer ionic strength, temperature).

- Differences in enzyme sources (recombinant vs. tissue-extracted) .

- Resolution :

- Standardize protocols using NIH-recommended reagent concentrations and temperature controls .

- Perform cross-lab validation with reference compounds .

Q. What advanced techniques quantify trace amounts of this compound in complex matrices?

- LC-MS/MS :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.